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molecular formula C11H18O3 B8389499 Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate

Ethyl-2-acetyl-2,4-dimethyl-4-pentenoate

Cat. No. B8389499
M. Wt: 198.26 g/mol
InChI Key: MZOTWRCNZWTLAT-UHFFFAOYSA-N
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Patent
US05292719

Procedure details

A 2000 ml flask, equipped with mechanical stirring, a condenser and N2 atmosphere, is charged with 24.3 g of N2 and 400 ml of ethanol to prepare sodium ethylate. After cooling to 15° C., the ethyl-2-acetyl-4-methyl-4-pentenoate (161.4 g) is added to the solution over 30 min while maintaining the temperature at 15° C.-20° C. To this is then added, all at once, 15 g of iodide. The exothermic reaction is controlled with an ice bath to keep the temperature at 30° C. for about 90 min. Stirring is continued over 2 hrs and 30 min at 20° C., and the mixture is then taken to reflux for 4 hrs. The reaction mixture is left at rest for 56 hrs, and then the NaI precipitate is filtered. Toluene (700 ml) is added and the mixture filtered again. Toluene/ethanol azeotrope (700 ml) (rotavapor. 74° C./6× 104Pa) is distilled and 250 ml of the distillate is added to the residue. After cooling to 5° C., a new filtration is carried out. The filtrate is evaporated (74° C./2.7×104Pa). Raw product is purified on a Vigreux column, and then in a glass bolos column topped by a total reflux head, to yield ethyl-2-acetyl-2,4-dimethyl-4-pentenoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
161.4 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[CH3:3]C[O-].[Na+].[CH2:7]([O:9][C:10](=[O:19])[CH:11]([C:16](=[O:18])[CH3:17])[CH2:12][C:13]([CH3:15])=[CH2:14])[CH3:8].[I-]>C(O)C>[CH2:7]([O:9][C:10](=[O:19])[C:11]([C:16](=[O:18])[CH3:17])([CH3:3])[CH2:12][C:13]([CH3:15])=[CH2:14])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
N#N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
161.4 g
Type
reactant
Smiles
C(C)OC(C(CC(=C)C)C(C)=O)=O
Step Five
Name
Quantity
15 g
Type
reactant
Smiles
[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 15° C.-20° C
ADDITION
Type
ADDITION
Details
To this is then added
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
is controlled with an ice bath
CUSTOM
Type
CUSTOM
Details
at 30° C.
CUSTOM
Type
CUSTOM
Details
for about 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hrs
Duration
4 h
WAIT
Type
WAIT
Details
The reaction mixture is left at rest for 56 hrs
Duration
56 h
FILTRATION
Type
FILTRATION
Details
the NaI precipitate is filtered
ADDITION
Type
ADDITION
Details
Toluene (700 ml) is added
FILTRATION
Type
FILTRATION
Details
the mixture filtered again
CUSTOM
Type
CUSTOM
Details
(700 ml) (rotavapor. 74° C./6× 104Pa)
DISTILLATION
Type
DISTILLATION
Details
is distilled
ADDITION
Type
ADDITION
Details
250 ml of the distillate is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° C.
FILTRATION
Type
FILTRATION
Details
a new filtration
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated (74° C./2.7×104Pa)
CUSTOM
Type
CUSTOM
Details
Raw product is purified on a Vigreux column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C(CC(=C)C)(C)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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